(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a benzothiazole-piperazine scaffold with a 3-methoxyphenyl ketone moiety. Its structure comprises:
- Benzothiazole core: A benzo-fused thiazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 4, enhancing electron-withdrawing properties.
- Piperazine linker: A six-membered diamine ring connecting the benzothiazole to the methanone group.
This structural architecture is common in bioactive molecules targeting neurological disorders, inflammation, and cancer due to its ability to modulate enzyme activity or receptor binding .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-15-6-3-5-14(13-15)19(24)22-9-11-23(12-10-22)20-21-18-16(28-20)7-4-8-17(18)29(2,25)26/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOAFSDTCDPUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various cellular processes.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation.
Pharmacokinetics
A compound with a similar structure was found to have a boiling point of 6512±650 °C, a density of 1241±006 g/cm3, and solubility in DMSO. These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Biological Activity
The compound (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with the CAS number 941918-71-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 431.5 g/mol
- Structural Features : The compound contains a methoxyphenyl group, a piperazine moiety, and a methylsulfonyl-substituted benzo[d]thiazole ring. These structural elements are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the solubility and bioavailability of the compound, potentially increasing its efficacy against various microbial strains.
2. Anticancer Properties
Studies have suggested that benzothiazole derivatives possess anticancer activities. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds related to benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.
3. Neuropharmacological Effects
The piperazine moiety is known for its psychoactive properties. Research has indicated that derivatives with piperazine structures can exhibit anxiolytic and antidepressant effects. The specific compound may interact with serotonin receptors, influencing mood regulation and anxiety levels.
4. Anti-inflammatory Activity
Benzothiazole derivatives have also been reported to demonstrate anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Efficacy | Reported IC50 values indicating significant inhibition of cancer cell lines (e.g., MCF-7) at low micromolar concentrations. |
| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Neuropharmacology | Demonstrated anxiolytic effects in animal models, suggesting potential for treating anxiety disorders. |
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Receptor Interaction : Modulation of serotonin and dopamine receptors contributing to its neuropharmacological effects.
- Cytokine Inhibition : Reduction in inflammatory markers through the inhibition of NF-kB signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Piperazine Hybrids
Compounds with benzothiazole-piperazine backbones exhibit diverse pharmacological activities. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-methylsulfonyl group on benzothiazole may improve binding affinity compared to 5j’s thioether group, as sulfonyl groups enhance polarity and hydrogen-bonding capacity .
- Methoxy vs.
Piperazine-Linked Aryl Ketones
Piperazine derivatives with aryl ketone substituents are explored for CNS and anticancer applications:
Key Observations :
- Heterocyclic vs.
- Sulfonyl vs.
Sulfonyl-Containing Piperazines
Sulfonyl groups are critical for solubility and receptor interactions:
Key Observations :
- Positional Effects : The target’s sulfonyl group on benzothiazole (vs. piperazine in 7a–x) may reduce steric hindrance, enabling deeper binding pocket penetration .
- Synergy with Methoxy Groups: The 3-methoxyphenyl in the target compound could synergize with the sulfonyl group to enhance solubility and target engagement compared to non-methoxy analogs .
Q & A
Basic: What are the key considerations for synthesizing (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
Methodological Answer:
Synthesis requires multi-step optimization. A common approach involves:
Core Formation : Construct the benzo[d]thiazole-2-ylpiperazine scaffold via nucleophilic substitution between 4-(methylsulfonyl)benzo[d]thiazol-2-amine and piperazine under reflux in anhydrous DMF (120°C, 12h) .
Methanone Coupling : React the piperazine intermediate with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C → RT, 6h). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Parameters : Monitor reaction progress with TLC and optimize yields by controlling moisture (anhydrous conditions) and stoichiometric ratios (1:1.2 for amine:acyl chloride).
Basic: How is the compound structurally validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and computational techniques:
- NMR : Confirm methoxy (δ 3.8–4.0 ppm, singlet) and methylsulfonyl (δ 3.2 ppm, singlet) groups in H NMR. C NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the exact mass (e.g., calculated m/z 457.12 for CHNOS) .
- X-ray Crystallography (if crystalline): Resolve piperazine ring conformation and dihedral angles between aromatic moieties .
Advanced: How can computational modeling predict target interactions for this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). Parameterize the methylsulfonyl group as a hydrogen-bond acceptor .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction entropy .
SAR Insights : Compare docking scores of derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to identify critical substituents .
Advanced: What in vitro models are suitable for evaluating its antiproliferative activity?
Methodological Answer:
- Cell Lines : Use NCI-60 panels, prioritizing cancer types with overexpression of sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- Assay Protocol :
- Control Compounds : Compare to cisplatin or 5-FU to benchmark potency.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or impurity. Address via:
Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
Dose-Response Repetition : Test multiple batches across independent labs.
Off-Target Screening : Use kinase profiling (Eurofins) to identify non-specific binding .
Mechanistic Studies : Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis vs. autophagy) .
Advanced: How to design derivatives for improved metabolic stability?
Methodological Answer:
Metabolic Hotspots : Identify labile groups (e.g., methylsulfonyl) via hepatic microsome assays (human/rat, 1 mg/mL, 1h incubation) .
Structural Modifications :
- Replace methoxy with electron-withdrawing groups (e.g., -CF) to reduce Phase I oxidation .
- Introduce piperazine N-methylation to block CYP3A4-mediated degradation .
In Silico ADMET : Predict logP (<3), solubility (SwissADME), and CYP inhibition (admetSAR) .
Basic: What analytical techniques assess compound stability under storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T > 200°C indicates shelf stability) .
- HPLC Monitoring : Store at 4°C, -20°C, and RT; analyze monthly for degradation peaks (e.g., hydrolysis of sulfonyl group) .
- Light Sensitivity : Expose to UV (254 nm) for 24h; track changes via UV-Vis spectroscopy (λ shifts >5 nm indicate instability) .
Advanced: What mechanistic studies elucidate its mode of action?
Methodological Answer:
Target Identification : Use affinity chromatography (immobilized compound) with MS/MS to pull down binding proteins .
CRISPR-Cas9 Knockout : Delete putative targets (e.g., EGFR) in cell lines; assess resistance via IC shifts .
Kinase Assays : Test inhibition of recombinant kinases (e.g., PI3Kγ) at 10 µM compound (DiscoverX KINOMEscan) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
